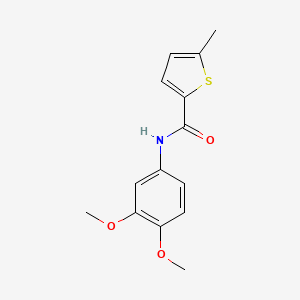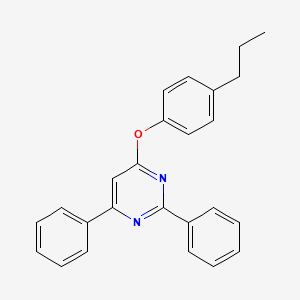![molecular formula C16H17ClFN3OS B4776916 4-[(5-chloro-2-thienyl)methyl]-N-(3-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B4776916.png)
4-[(5-chloro-2-thienyl)methyl]-N-(3-fluorophenyl)-1-piperazinecarboxamide
説明
4-[(5-chloro-2-thienyl)methyl]-N-(3-fluorophenyl)-1-piperazinecarboxamide, also known as CP-154,526, is a small molecule drug that belongs to the class of piperazinecarboxamide compounds. It is a selective antagonist of the corticotropin-releasing factor (CRF) receptor subtype-1 and has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and addiction.
作用機序
4-[(5-chloro-2-thienyl)methyl]-N-(3-fluorophenyl)-1-piperazinecarboxamide is a selective antagonist of the CRF receptor subtype-1, which is widely distributed in the brain and plays a crucial role in the regulation of the stress response. The activation of the CRF receptor subtype-1 by CRF leads to the release of various stress-related hormones, including cortisol and adrenaline, which can have deleterious effects on the body if chronically activated. By blocking the CRF receptor subtype-1, this compound can reduce the release of stress-related hormones and thereby reduce anxiety, depression, and addiction.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including reducing anxiety-like behavior, reducing depressive-like behavior, reducing drug-seeking behavior, and reducing the release of stress-related hormones. It has also been shown to have anxiolytic and antidepressant effects in animal models and in patients with anxiety disorders and major depressive disorder, respectively.
実験室実験の利点と制限
The advantages of using 4-[(5-chloro-2-thienyl)methyl]-N-(3-fluorophenyl)-1-piperazinecarboxamide in lab experiments include its high selectivity for the CRF receptor subtype-1, its well-characterized mechanism of action, and its efficacy in reducing anxiety, depression, and addiction-like behaviors in animal models. However, there are also several limitations to using this compound in lab experiments, including its relatively low solubility in water, its potential for off-target effects, and its potential for adverse effects on other physiological systems.
将来の方向性
There are several future directions for the study of 4-[(5-chloro-2-thienyl)methyl]-N-(3-fluorophenyl)-1-piperazinecarboxamide, including further elucidation of its mechanism of action, identification of potential off-target effects, optimization of its pharmacokinetic properties, and exploration of its potential therapeutic applications in other diseases, such as post-traumatic stress disorder and chronic pain. In addition, there is a need for the development of more selective and potent CRF receptor subtype-1 antagonists that can be used in both preclinical and clinical studies.
科学的研究の応用
4-[(5-chloro-2-thienyl)methyl]-N-(3-fluorophenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and addiction. Several preclinical and clinical studies have demonstrated its efficacy in reducing anxiety-like behavior in animal models and in patients with anxiety disorders. It has also shown promising results in reducing depressive-like behavior in animal models and in patients with major depressive disorder. In addition, this compound has been studied for its potential use in the treatment of addiction, particularly in reducing drug-seeking behavior in animal models.
特性
IUPAC Name |
4-[(5-chlorothiophen-2-yl)methyl]-N-(3-fluorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3OS/c17-15-5-4-14(23-15)11-20-6-8-21(9-7-20)16(22)19-13-3-1-2-12(18)10-13/h1-5,10H,6-9,11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXWYOWLELPPDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(S2)Cl)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(2-phenylethyl)-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4776843.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4776850.png)
![methyl 7-cyclopropyl-3-(4-fluorobenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4776858.png)
![5-(4-methylphenyl)-4-[(4-propoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4776868.png)
![4-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4776873.png)
![5-(4-methylphenyl)-4-{[(2-methyl-1,3-thiazol-4-yl)methyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B4776882.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzenesulfonamide](/img/structure/B4776891.png)

![3-(4-acetylphenyl)-7-(2-furylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4776914.png)
![2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4776915.png)
![5-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4776923.png)
![5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-3-(3-chlorophenyl)-2,4-imidazolidinedione](/img/structure/B4776930.png)
![2-{[(2-bromobenzyl)thio]acetyl}-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4776940.png)